Cc1ccc(cc1)S(=O)(=O)NC(CC(C)C)C(=O)O
. The InChI representation is InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)
.
N-[(4-methylphenyl)sulfonyl]leucine belongs to the class of sulfonamides, which are compounds containing a sulfonyl functional group () bonded to a nitrogen atom. It is also classified as an amino acid derivative due to its structural relationship with leucine, one of the essential amino acids.
The synthesis of N-[(4-methylphenyl)sulfonyl]leucine typically involves the reaction of leucine with 4-methylbenzenesulfonyl chloride. The reaction is generally performed in an organic solvent such as dichloromethane and requires a base like triethylamine to facilitate the formation of the sulfonamide bond.
This method yields N-[(4-methylphenyl)sulfonyl]leucine with high purity and yield, making it suitable for further applications in research and development.
The molecular structure of N-[(4-methylphenyl)sulfonyl]leucine can be analyzed based on its functional groups and stereochemistry.
The compound's structure can be represented using various notations, including:
These structural representations help in understanding the compound's behavior in chemical reactions and its interactions with biological systems .
N-[(4-methylphenyl)sulfonyl]leucine can participate in several chemical reactions due to its functional groups.
These reactions expand the utility of N-[(4-methylphenyl)sulfonyl]leucine in synthetic chemistry and medicinal applications.
The mechanism of action for N-[(4-methylphenyl)sulfonyl]leucine is primarily related to its ability to interact with biological targets, such as enzymes and receptors.
Research has indicated that this compound may act as an enzyme inhibitor or modulator due to its structural similarity to natural substrates. For instance, it has been explored for its potential effects on neurotensin receptors, which are implicated in pain modulation and other physiological processes .
Studies have shown that modifications in the structure of N-[(4-methylphenyl)sulfonyl]leucine can significantly affect its binding affinity and selectivity towards specific biological targets, highlighting its importance in drug design .
N-[(4-methylphenyl)sulfonyl]leucine exhibits various physical and chemical properties that are critical for its applications.
These properties influence how N-[(4-methylphenyl)sulfonyl]leucine is handled in laboratory settings and its effectiveness in biological assays.
N-[(4-methylphenyl)sulfonyl]leucine has diverse applications across multiple scientific disciplines.
The versatility of N-[(4-methylphenyl)sulfonyl]leucine makes it a valuable compound in ongoing research across these fields .
N-[(4-Methylphenyl)sulfonyl]leucine, systematically named 4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic acid, is a synthetic leucine derivative with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol. Its CAS registry number is 67368-40-5. The compound features a leucine backbone where the amine group is functionalized with a para-toluenesulfonyl (tosyl) group, resulting in a sulfonamide linkage (–SO₂–NH–). Alternative nomenclature includes N-Tosylleucine or N-(4-Methylbenzenesulfonyl)-L-leucine when specifying the enantiopure form. Key identifiers are summarized in Table 1. [1] [5]
Table 1: Chemical Identifiers of N-[(4-Methylphenyl)sulfonyl]leucine
Property | Value |
---|---|
Systematic Name | 4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic acid |
Molecular Formula | C₁₃H₁₉NO₄S |
Molecular Weight | 285.36 g/mol |
CAS Registry Number | 67368-40-5 |
Key Functional Groups | Carboxylic acid, sulfonamide, alkyl aromatic |
The compound retains the core structure of the natural amino acid L-leucine, including its α-carboxylic acid group and branched-chain aliphatic side chain (isobutyl group). Structural divergence arises from sulfonylation at the α-amino group, which replaces the proton with a 4-methylphenylsulfonyl moiety. This modification:
Structurally, it belongs to the sulfonamide class of bioactive compounds, sharing the –SO₂NH– linkage seen in enzyme inhibitors (e.g., sulfa drugs). Unlike aryl sulfonamides used historically as antibiotics, this derivative retains a chiral amino acid scaffold, enabling specific biomolecular interactions. [9]
Table 2: Structural Comparison with Parent Molecules
Compound | Key Features | Bioactive Properties |
---|---|---|
L-Leucine | α-Amino acid; isobutyl side chain | Protein synthesis; metabolic regulator |
4-Methylbenzenesulfonamide | Aromatic sulfonamide; no chiral center | Enzyme inhibition (e.g., carbonic anhydrase) |
N-Tosylleucine | Hybrid: Leucine backbone + sulfonamide group | Chiral recognition; drug precursor |
N-[(4-Methylphenyl)sulfonyl]leucine emerged in the late 20th century as part of efforts to synthesize enantiopure amino acid derivatives for peptide mimetics and chiral auxiliaries. The tosyl group (–SO₂C₆H₄CH₃) was historically favored in peptide synthesis for amine protection due to:
Its significance expanded in the 2000s with the rise of chiral separation science. In 2020, Zhao et al. pioneered its use as a chiral selector in high-performance liquid chromatography (HPLC), demonstrating superior enantioselectivity compared to benzoyl-derived analogues. This application leveraged the sulfonamide’s hydrogen-bonding capacity and steric bulk to resolve racemic mixtures, marking a shift toward sulfonylated amino acids in analytical chemistry. [5]
Chiral Separation Media
The compound’s primary application lies in chiral stationary phases (CSPs) for HPLC. When grafted onto silica supports or polymeric matrices, it exhibits exceptional enantioselectivity for analytes with hydrogen-bonding motifs or aromatic groups. Key advances include:
Table 3: Applications in Chiral Chromatography
CSP Design | Analytes Resolved | Separation Factor (α) Range |
---|---|---|
N-Tosylleucine amide (monomeric) | Amino acids, β-lactams | 1.0–1.3 |
C₂ symmetric dimer | NSAIDs, β-blockers, binaphthyls | 1.2–2.1 |
Poly(2-oxazoline)-linked | Benzoin, warfarin, 1,1′-bi-2-naphthol | 1.1–1.8 |
Drug Design and Targeted Therapies
Biocatalysis and Sustainable Synthesis
Recent efforts focus on enzymatic routes to synthesize N-sulfonylated amino acids, replacing toxic sulfonyl chlorides. Immobilized lipases and engineered bacteria enable greener production, aligning with medicinal chemistry’s emphasis on sustainable methodologies. [3] [10]
"The most fruitful basis of the discovery of a new drug is to start with an old drug." – Sir James Black, quoted in medicinal chemistry context [3]
N-[(4-Methylphenyl)sulfonyl]leucine exemplifies this principle: a derivative of a natural amino acid repurposed through rational design to address modern challenges in drug discovery and separation science.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: